N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(16-9-11-6-8-24(22,23)10-11)5-7-19-15(21)12-3-1-2-4-13(12)17-18-19/h1-4,11H,5-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBOZYCYGIBPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound uniquely combines a sulfonated tetrahydrothiophene with a benzotriazinone, unlike analogs with benzothiazolones () or thiazole-oxadiazole systems ().
- Linker length varies: Butanamide derivatives (e.g., 14a ) may exhibit different conformational dynamics compared to the target’s propanamide chain.
- Electron-withdrawing groups : The benzothiazol-1,1-dioxide in shares sulfone character with the target, but the nitro and chloro substituents introduce distinct electronic effects.
Research Findings and Implications
Structure-Activity Relationships (SAR): The benzotriazinone moiety is critical for enzyme inhibition, as seen in ’s α-glucosidase inhibitors . Sulfone groups (target and ) improve solubility without compromising bioactivity. Linker length: Propanamide (target) vs. butanamide () may influence binding pocket accessibility.
Synthetic Challenges: Functionalizing the tetrahydrothiophene sulfone (target) requires careful control to avoid ring-opening reactions, as noted in Shklyarenko’s heterocyclizations .
Future Directions: Comparative pharmacokinetic studies of sulfone-containing vs. non-sulfone analogs. Exploration of substituent effects on the tetrahydrothiophene ring (e.g., alkyl vs. aryl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
